molecular formula C14H18ClN3OS B15150393 2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide

2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide

Cat. No.: B15150393
M. Wt: 311.8 g/mol
InChI Key: FMDLIAQYHXRGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenyl group, a carbonyl group, and a hydrazinecarbothioamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide typically involves the reaction of 3-chlorobenzoyl chloride with N-cyclohexylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound acts as an ionophore, disrupting the proton gradient across biological membranes, which affects the function of ATP synthase and other membrane-bound enzymes . This disruption leads to changes in cellular energy metabolism and can induce apoptosis in certain cell types.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the presence of the cyclohexyl group, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C14H18ClN3OS

Molecular Weight

311.8 g/mol

IUPAC Name

1-[(3-chlorobenzoyl)amino]-3-cyclohexylthiourea

InChI

InChI=1S/C14H18ClN3OS/c15-11-6-4-5-10(9-11)13(19)17-18-14(20)16-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,17,19)(H2,16,18,20)

InChI Key

FMDLIAQYHXRGEC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.